molecular formula C10H14F6O B14309401 1,1,1,2,2,3-Hexafluorodecan-4-one CAS No. 113487-29-9

1,1,1,2,2,3-Hexafluorodecan-4-one

Katalognummer: B14309401
CAS-Nummer: 113487-29-9
Molekulargewicht: 264.21 g/mol
InChI-Schlüssel: JFWCHWLJUIBZBM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1,1,2,2,3-Hexafluorodecan-4-one is a fluorinated organic compound characterized by the presence of six fluorine atoms attached to a decanone backbone. This compound is of significant interest due to its unique chemical properties, which are influenced by the high electronegativity of the fluorine atoms. These properties make it valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1,2,2,3-Hexafluorodecan-4-one typically involves the introduction of fluorine atoms into a decanone structure. One common method is the direct fluorination of decan-4-one using elemental fluorine or fluorinating agents such as cobalt trifluoride. The reaction is usually carried out under controlled conditions to ensure selective fluorination and to avoid over-fluorination or degradation of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The process requires stringent safety measures due to the highly reactive nature of fluorine. Additionally, the use of catalysts and specific reaction conditions can optimize the yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1,1,1,2,2,3-Hexafluorodecan-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of perfluorinated carboxylic acids.

    Reduction: Formation of perfluorinated alcohols.

    Substitution: Formation of various substituted fluorinated compounds.

Wissenschaftliche Forschungsanwendungen

1,1,1,2,2,3-Hexafluorodecan-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential use in biological imaging and as a probe for studying biological systems due to its unique fluorine signature.

    Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with enhanced metabolic stability and bioavailability.

    Industry: Utilized in the production of specialty chemicals, including surfactants and lubricants, due to its unique physicochemical properties.

Wirkmechanismus

The mechanism of action of 1,1,1,2,2,3-Hexafluorodecan-4-one is largely influenced by the presence of fluorine atoms, which can alter the electronic distribution within the molecule. This can affect its reactivity and interaction with other molecules. The compound can interact with various molecular targets, including enzymes and receptors, through mechanisms such as hydrogen bonding, van der Waals interactions, and electrostatic interactions. These interactions can modulate the activity of the target molecules and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1,1,1,2,3,3-Hexafluoro-4-(1,1,2,3,3,3-hexafluoropropoxy)pentane
  • Perfluorobutanesulfonyl fluoride
  • 1,1,2,2-Tetrafluoroethane

Uniqueness

1,1,1,2,2,3-Hexafluorodecan-4-one is unique due to its specific arrangement of fluorine atoms and the decanone backbone. This unique structure imparts distinct physicochemical properties, such as high thermal stability, low surface energy, and resistance to chemical degradation. These properties differentiate it from other fluorinated compounds and make it particularly valuable in applications requiring high-performance materials.

Eigenschaften

CAS-Nummer

113487-29-9

Molekularformel

C10H14F6O

Molekulargewicht

264.21 g/mol

IUPAC-Name

1,1,1,2,2,3-hexafluorodecan-4-one

InChI

InChI=1S/C10H14F6O/c1-2-3-4-5-6-7(17)8(11)9(12,13)10(14,15)16/h8H,2-6H2,1H3

InChI-Schlüssel

JFWCHWLJUIBZBM-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCC(=O)C(C(C(F)(F)F)(F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.